molecular formula C12H16BrN5S B496518 [(3-BROMOPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

[(3-BROMOPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B496518
M. Wt: 342.26g/mol
InChI Key: AZPDBNOIRDDYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-BROMOPHENYL)METHYLSULFANYL]PROPYL})AMINE is a complex organic compound characterized by the presence of a bromophenyl group and a tetrazolylsulfanylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-BROMOPHENYL)METHYLSULFANYL]PROPYL})AMINE typically involves multi-step organic reactions. One common approach is to start with the bromination of benzylamine to obtain 3-bromobenzylamine. This intermediate is then reacted with 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-BROMOPHENYL)METHYLSULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(3-BROMOPHENYL)METHYLSULFANYL]PROPYL})AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of (3-BROMOPHENYL)METHYLSULFANYL]PROPYL})AMINE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the tetrazolylsulfanylpropyl group can interact with specific amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzylamine: A simpler compound with similar structural features.

    3-Bromophenylboronic acid: Another brominated aromatic compound with different functional groups.

    (3-Bromophenyl)(phenyl)methanone: A compound with a bromophenyl group and a ketone functional group.

Uniqueness

(3-BROMOPHENYL)METHYLSULFANYL]PROPYL})AMINE is unique due to the presence of both a bromophenyl group and a tetrazolylsulfanylpropyl group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16BrN5S

Molecular Weight

342.26g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C12H16BrN5S/c1-18-12(15-16-17-18)19-7-3-6-14-9-10-4-2-5-11(13)8-10/h2,4-5,8,14H,3,6-7,9H2,1H3

InChI Key

AZPDBNOIRDDYSP-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=CC=C2)Br

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.